

3-Fluoro-4-(piperazin-1-yl)benzonitrile as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 3-Fluoro-4-(piperazin-1-yl)benzonitrile

Cat. No.: B065159

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Application Notes & Protocols: 3-Fluoro-4-(piperazin-1-yl)benzonitrile

A Guide for Senior Application Scientists and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis, characterization, and application of **3-Fluoro-4-(piperazin-1-yl)benzonitrile**, a key intermediate in modern pharmaceutical development. The protocols and insights are tailored for researchers, scientists, and professionals in the drug development sector.

Overview and Significance

3-Fluoro-4-(piperazin-1-yl)benzonitrile (CAS No. 182181-38-0) has emerged as a critical building block in medicinal chemistry.^{[1][2]} Its structure, featuring a fluorinated benzonitrile scaffold coupled with a reactive piperazine moiety, makes it a versatile synthon for creating complex molecular architectures. The electron-withdrawing nitrile group and the fluorine atom activate the aromatic ring, while the secondary amine of the piperazine ring provides a nucleophilic handle for subsequent functionalization.

This intermediate is notably employed in the synthesis of innovative active pharmaceutical ingredients (APIs). A prominent example is its role as a precursor in the manufacture of Fexinidazole, the first all-oral treatment for human African trypanosomiasis (sleeping sickness).

[3][4][5][6] The strategic placement of the fluoro and piperazinyl groups is instrumental in achieving the desired pharmacological profile of the final drug molecule.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work.

Property	Value	Reference
CAS Number	182181-38-0	[1][2][7]
Molecular Formula	C ₁₁ H ₁₂ FN ₃	[1][2]
Molecular Weight	205.23 g/mol	[1]
Appearance	Off-white to light yellow crystalline solid	Generic
Purity	≥97% (typically)	[2][8]
Storage	Keep in a dark place, inert atmosphere, room temperature.	[1]

Safety & Handling

As a laboratory chemical, **3-Fluoro-4-(piperazin-1-yl)benzonitrile** and its precursors require careful handling in a well-ventilated area, preferably a fume hood.[8][9]

- Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[8][9]
- Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If

swallowed, rinse the mouth and seek immediate medical attention.[8]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and widely adopted method for synthesizing **3-Fluoro-4-(piperazin-1-yl)benzonitrile** is via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale

The synthesis involves the reaction of 3,4-difluorobenzonitrile with piperazine. The benzonitrile ring is electron-deficient due to the strong electron-withdrawing effect of the nitrile group (-CN). This effect, combined with the electronegativity of the fluorine atoms, makes the carbon atoms attached to the fluorines highly electrophilic and susceptible to nucleophilic attack.

The attack preferentially occurs at the C4 position (para to the nitrile group) because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrile group, providing greater stabilization compared to an attack at the C3 position. Piperazine acts as the nucleophile, and a mild base is used to neutralize the hydrofluoric acid (HF) formed during the reaction.

Diagram of Synthesis Pathway

Caption: SNAr synthesis of the target intermediate.

Step-by-Step Laboratory Protocol

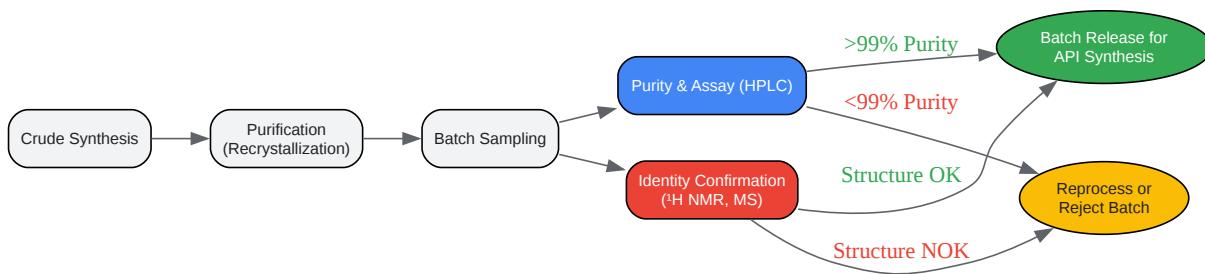
- Equipment Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the system is dry.[11]
- Reagent Charging:
 - To the flask, add piperazine (1.2 equivalents).
 - Add anhydrous potassium carbonate (K_2CO_3) (2.0 equivalents) as the base.
 - Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (approx. 5-10 mL per gram of the limiting reagent).

- Reaction Initiation:
 - Begin stirring the mixture under a nitrogen atmosphere.
 - Slowly add 3,4-difluorobenzonitrile (1.0 equivalent) to the suspension. A slight exotherm may be observed.
- Reaction Progression:
 - Heat the reaction mixture to 80-100 °C.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a beaker containing ice-cold water (10x the volume of DMSO used). This will precipitate the product.
 - Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
 - Collect the solid product by vacuum filtration.
 - Wash the filter cake thoroughly with water to remove DMSO and inorganic salts, followed by a wash with a cold non-polar solvent like hexane to aid drying.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a high-purity crystalline solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent API manufacturing steps.[\[12\]](#)[\[13\]](#)

Quality Control Workflow



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Caption: A standard quality control workflow for the intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and assay of the intermediate. A stability-indicating method should be developed to separate the main component from starting materials, by-products, and potential degradants.[\[12\]](#)[\[14\]](#)[\[15\]](#)

Protocol: Reverse-Phase HPLC

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Standard for separation of moderately polar small molecules.
Mobile Phase A	0.1% Formic Acid in Water	Provides good peak shape and is MS-compatible.
Mobile Phase B	Acetonitrile	Common organic modifier for reverse-phase chromatography.
Gradient	5% B to 95% B over 15 min	Ensures elution of all components with good resolution.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Provides reproducible retention times.
Detection	UV at 254 nm	The benzonitrile chromophore absorbs strongly at this wavelength.
Injection Vol.	10 μ L	Standard volume for analytical HPLC.
Diluent	Acetonitrile/Water (50:50)	Ensures solubility and compatibility with the mobile phase.

Spectroscopic Characterization

Spectroscopic methods are used to unequivocally confirm the chemical structure of the synthesized compound.

Technique	Expected Data
¹ H NMR	Signals corresponding to aromatic protons (3H), and two distinct signals for piperazine protons (8H, often broad singlets).
¹³ C NMR	Resonances for aromatic carbons (including a C-F coupled doublet), the nitrile carbon, and piperazine carbons.
Mass Spec (MS)	A molecular ion peak $[M+H]^+$ corresponding to the calculated mass (206.11 m/z).

Note: Specific chemical shifts in NMR are solvent-dependent. Reference spectra are available in databases like the Biological Magnetic Resonance Bank (BMRB) for comparison.[\[16\]](#)

Application in Fexinidazole Synthesis

3-Fluoro-4-(piperazin-1-yl)benzonitrile serves as a nucleophile in the subsequent step of the Fexinidazole synthesis pathway.

Reaction Rationale

The secondary amine of the piperazine moiety in our intermediate is alkylated using a suitable electrophile derived from 1-methyl-2-hydroxymethyl-5-nitroimidazole.[\[6\]](#)[\[17\]](#) This is typically achieved by converting the hydroxyl group of the imidazole derivative into a better leaving group, such as a mesylate or chloride, which is then readily displaced by the piperazine nitrogen.[\[6\]](#)[\[17\]](#)

Diagram of Application Pathway

Caption: N-alkylation to form a key Fexinidazole precursor.

Step-by-Step Protocol (Illustrative)

- Reagent Charging: In a suitable reactor, charge **3-Fluoro-4-(piperazin-1-yl)benzonitrile** (1.0 eq.), a base such as potassium carbonate (1.5 eq.), and a polar aprotic solvent like acetonitrile.

- **Addition of Electrophile:** While stirring, add a solution of 2-(chloromethyl)-1-methyl-5-nitroimidazole (1.05 eq.) in acetonitrile dropwise.
- **Reaction:** Heat the mixture to reflux and monitor by HPLC until the reaction is complete.
- **Work-up:** Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- **Isolation:** The resulting crude product can be purified by crystallization or column chromatography to yield the advanced intermediate, which is then further processed to obtain Fexinidazole.

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